molecular formula C19H28O3 B073104 16-Oxoandrostenediol CAS No. 1159-66-6

16-Oxoandrostenediol

Cat. No.: B073104
CAS No.: 1159-66-6
M. Wt: 304.4 g/mol
InChI Key: AKRBLZKRYPEVIK-PEMPUTJUSA-N
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Description

16-Oxoandrostenediol is a naturally occurring androgenic steroid hormone generated by the adrenal glands. It has been identified in the urine of newborn infants and is known to be suppressed by dexamethasone. The levels of this hormone are almost absent by five months of age . The compound has the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

16-Oxoandrostenediol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert the ketone group back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products Formed

Scientific Research Applications

16-Oxoandrostenediol has several scientific research applications:

Mechanism of Action

16-Oxoandrostenediol exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate the expression of specific genes. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements in the DNA, leading to the transcription of target genes. This process ultimately results in the development and maintenance of masculine characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Oxoandrostenediol is unique due to its specific oxidation state at the 16-position, which imparts distinct biological and chemical properties compared to its analogs. This unique structure allows it to serve specific roles in scientific research and industrial applications .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRBLZKRYPEVIK-PEMPUTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315108
Record name 16-Oxoandrostenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-66-6
Record name 16-Oxoandrostenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta,17beta-Dihydroxyandrost-5-en-16-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Oxoandrostenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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